molecular formula C18H16FN3O2 B2356390 N'-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 780787-20-4

N'-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

Cat. No.: B2356390
CAS No.: 780787-20-4
M. Wt: 325.343
InChI Key: QEMQWYRPPNKRQJ-UHFFFAOYSA-N
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Description

N’-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a synthetic organic compound that belongs to the class of oxamides It is characterized by the presence of a fluorophenyl group and an indole moiety, which are linked through an ethyl chain to the oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Coupling Reaction: The final step involves coupling the indole derivative with the fluorophenyl group through an ethyl chain to form the oxamide. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of N’-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or indole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols

Scientific Research Applications

N’-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide: Similar structure with a chlorine atom instead of fluorine.

    N’-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide: Similar structure with a bromine atom instead of fluorine.

    N’-(4-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

N’-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c19-13-5-7-14(8-6-13)22-18(24)17(23)20-10-9-12-11-21-16-4-2-1-3-15(12)16/h1-8,11,21H,9-10H2,(H,20,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMQWYRPPNKRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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